molecular formula C16H24N8 B12267613 6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12267613
M. Wt: 328.42 g/mol
InChI Key: OZKMENTWLGESRI-UHFFFAOYSA-N
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Description

6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as Pd/C, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed.

Scientific Research Applications

6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, it may exert its effects by targeting specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

When compared to similar compounds, 6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine stands out due to its unique combination of functional groups and rings, which contribute to its distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C16H24N8

Molecular Weight

328.42 g/mol

IUPAC Name

6-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

InChI

InChI=1S/C16H24N8/c1-21(2)13-5-6-14(20-19-13)23-7-9-24(10-8-23)16-11-15(22(3)4)17-12-18-16/h5-6,11-12H,7-10H2,1-4H3

InChI Key

OZKMENTWLGESRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C

Origin of Product

United States

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